1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
Overview
Description
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethylthio group attached to a phenyl ring, an ethylphenylamino group, and a pyrrolidinedione core. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidinedione core, followed by the introduction of the difluoromethylthio and ethylphenylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical lead compound, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The difluoromethylthio group may play a crucial role in binding to enzymes or receptors, while the pyrrolidinedione core can interact with other biomolecules. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea
- N-(4-((difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide
- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-((difluoromethyl)thio)-5-((pyridin-2-ylmethyl)amino)-1H-pyrazole-3-carbonitrile
Uniqueness
1-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethylanilino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c1-2-12-3-5-13(6-4-12)22-16-11-17(24)23(18(16)25)14-7-9-15(10-8-14)26-19(20)21/h3-10,16,19,22H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKXQUHRDBHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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